N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide
Overview
Description
The compound seems to be related to 2-(Dimethylamino)ethyl methacrylate (DMAEMA), which is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .
Synthesis Analysis
The synthesis of DMAEMA-based copolymers has been conducted through RAFT polymerization . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .Molecular Structure Analysis
The molecular structure of DMAEMA is CH2=C(CH3)COOCH2CH2N(CH3)2 . The structure of the compound you’re asking about might be similar, but with a hydroxybenzamide group instead of the methacrylate group.Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It has a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C .Scientific Research Applications
HDAC Inhibition and Cancer Therapy
N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide derivatives have been studied for their potential as histone deacetylase (HDAC) 6/8 dual inhibitors, which are valuable in cancer therapy. The study by Rodrigues et al. (2016) found that certain derivatives, such as (E)-4-((2-(4-(dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide, showed increased levels of acetylation of α-tubulin and inhibited cell migration, suggesting their potential in molecular therapies for cancer (Rodrigues et al., 2016).
Gastrointestinal Prokinetic Agent
N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide derivatives have also been studied for their gastrointestinal prokinetic activity. Sakaguchi et al. (1992) synthesized and examined a range of these derivatives, finding that one such compound, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, exhibited balanced gastrointestinal prokinetic and antiemetic activities, making it a promising candidate for such applications (Sakaguchi et al., 1992).
Alzheimer's Disease Imaging
A derivative of N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide, namely 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile, has been used in conjunction with positron emission tomography to identify the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. This study by Shoghi-Jadid et al. (2002) suggests the usefulness of such derivatives in the diagnostic assessment and monitoring of Alzheimer’s disease (Shoghi-Jadid et al., 2002).
Drug Delivery Systems
The compound has been incorporated into hydrogels for drug delivery applications. Eswaramma et al. (2016) described pH-responsive hydrogels composed of 2-(dimethylamino)ethylmethacrylate and 2-hydroxyethylacrylate, showing potential for controlled drug release, particularly for anticancer drugs (Eswaramma et al., 2016).
Safety And Hazards
Future Directions
The synthesis and the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly (2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives are being explored . These materials have potential applications in various fields, especially in biomedical ones, including drug delivery systems, tissue engineering, and theranostics .
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-7-12-11(15)9-5-3-4-6-10(9)14/h3-6,14H,7-8H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUONZSDKKLBXFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406924 | |
Record name | N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |
CAS RN |
91430-50-1 | |
Record name | N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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